molecular formula C21H20N4O3S B2801362 N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-65-4

N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2801362
CAS RN: 393830-65-4
M. Wt: 408.48
InChI Key: YAUQAKBSDBSFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives are known for their wide range of pharmacological effects, which include antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic activities. These compounds have shown promise in becoming clinically used drugs due to their diverse biological activities. Specifically, inhibitors of protein kinases and β-secretase have been identified as areas with significant potential, suggesting that similar compounds could be explored for the treatment of proliferative diseases and Alzheimer's disease respectively (Doležal & Zítko, 2015).

Pyrazine Derivatives in Food Science

In the food industry, pyrazines are crucial for contributing to baking, roasted, and nutty flavors. The Maillard reaction, an essential process in food science, is a significant method for synthesizing pyrazines. Control strategies for the generation of pyrazines from the Maillard reaction have been emphasized, including the use of new reactants, modification of reaction conditions, and the adoption of emerging technologies such as ultrasound. These strategies are relevant for enhancing flavor profiles in food processing, indicating potential research applications of similar compounds in understanding and optimizing flavor synthesis (Yu et al., 2021).

Pyrazine Derivatives in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyrazine derivatives, have been highlighted for their potential in organic synthesis, catalysis, and drug applications. These compounds are vital for forming metal complexes, designing catalysts, and in the synthesis and medicinal applications of anticancer, antibacterial, and anti-inflammatory agents. This underscores the versatility and importance of pyrazine derivatives in advancing organic chemistry and pharmacology, suggesting that the compound may also possess similar utility (Li et al., 2019).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-18-9-7-16(8-10-18)22-21(29)24-13-12-23-11-3-6-19(23)20(24)15-4-2-5-17(14-15)25(26)27/h2-11,14,20H,12-13H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUQAKBSDBSFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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